2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with two fluorine atoms on the acetic acid moiety. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Properties
Molecular Formula |
C8H4BrClF2O2 |
---|---|
Molecular Weight |
285.47 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrClF2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
VBXOATUDDWDKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
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